molecular formula C11H10ClN B1455620 4-Chloro-3,8-dimethylquinoline CAS No. 39593-12-9

4-Chloro-3,8-dimethylquinoline

Cat. No.: B1455620
CAS No.: 39593-12-9
M. Wt: 191.65 g/mol
InChI Key: VSAKKYYHSVQMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3,8-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities The compound’s molecular formula is C11H10ClN, and it features a chlorine atom and two methyl groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,8-dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which employs glycerol, aniline, and sulfuric acid as reagents .

Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,8-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Substitution: Nitroquinolines or sulfonated quinolines.

    Nucleophilic Substitution: Aminoquinolines or alkoxyquinolines.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

Scientific Research Applications

4-Chloro-3,8-dimethylquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3,8-dimethylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The compound’s unique structure allows it to participate in multiple pathways, making it a versatile tool in drug discovery and development .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-3,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-4-3-5-9-10(12)8(2)6-13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAKKYYHSVQMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39593-12-9
Record name 4-chloro-3,8-dimethylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3,8-dimethylquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-3,8-dimethylquinoline
Reactant of Route 3
4-Chloro-3,8-dimethylquinoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-3,8-dimethylquinoline
Reactant of Route 5
Reactant of Route 5
4-Chloro-3,8-dimethylquinoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-3,8-dimethylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.